molecular formula C36H38N4O2 B12454352 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide

N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide

Cat. No.: B12454352
M. Wt: 558.7 g/mol
InChI Key: UWROBCNWGGDTIE-UHFFFAOYSA-N
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Description

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, phenyl groups, and cyclohexanecarboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4,6-dihydrazineyl-2-phenylpyrimidine through a nucleophilic substitution reaction. This intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol, followed by refluxing at 78°C. The resulting product is purified by column chromatography using a petroleum ether and ethyl acetate mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide stands out due to its combination of structural features, which confer unique electronic and photophysical properties. These attributes make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C36H38N4O2

Molecular Weight

558.7 g/mol

IUPAC Name

N-[3-[6-[3-(cyclohexanecarbonylamino)phenyl]-2-phenylpyrimidin-4-yl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C36H38N4O2/c41-35(26-14-6-2-7-15-26)37-30-20-10-18-28(22-30)32-24-33(40-34(39-32)25-12-4-1-5-13-25)29-19-11-21-31(23-29)38-36(42)27-16-8-3-9-17-27/h1,4-5,10-13,18-24,26-27H,2-3,6-9,14-17H2,(H,37,41)(H,38,42)

InChI Key

UWROBCNWGGDTIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)NC(=O)C6CCCCC6

Origin of Product

United States

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